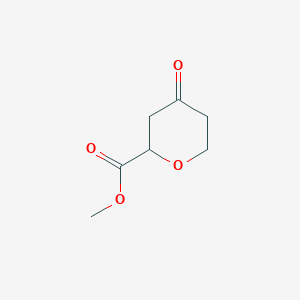

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Description

Historical Context and Discovery

The development and characterization of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be traced through the broader evolution of pyran chemistry, which has been a subject of scientific interest since the early twentieth century. While specific historical documentation of this particular compound's discovery is limited in the available literature, its emergence is closely tied to advances in tetrahydropyran synthesis methodologies that gained prominence in pharmaceutical and materials science applications. The compound's recognition in chemical databases dates back several decades, with its systematic study intensifying as researchers explored the synthetic potential of functionalized pyran derivatives.

The compound's development was influenced by the broader research into tetrahydropyran-4-one derivatives, which became significant synthetic targets due to their biological activity and structural versatility. Patent literature from recent decades indicates growing interest in related compounds, with synthesis methods for tetrahydro-4H-pyran-4-one being documented as early as 2012, establishing the foundation for derivatives like this compound. The compound's inclusion in major chemical supplier catalogs and research databases reflects its established position in contemporary organic chemistry.

Nomenclature and Classification

This compound operates under a comprehensive nomenclature system that reflects its structural complexity and functional group diversity. The International Union of Pure and Applied Chemistry systematic name clearly delineates the compound's structural features: the methyl ester group, the ketone functionality at the 4-position, and the tetrahydropyran ring system with carboxylate substitution at the 2-position.

The compound is known by several synonymous designations, including methyl 4-oxooxane-2-carboxylate, tetrahydro-4-oxo-2H-pyran-2-carboxylic acid methyl ester, and 2H-pyran-2-carboxylic acid, tetrahydro-4-oxo-, methyl ester. This multiplicity of names reflects different naming conventions and the compound's recognition across various chemical databases and supplier networks.

| Classification Parameter | Designation |

|---|---|

| Chemical Class | Specialty Materials |

| Functional Groups | Ketone, Ester, Ether |

| Ring System | Six-membered Heterocycle |

| Heteroatom | Oxygen |

| Molecular Formula | C7H10O4 |

| Chemical Abstracts Service Number | 871261-02-8, 693245-83-9 |

The compound belongs to the broader classification of specialty materials within organic chemistry, specifically categorized as a heterocyclic compound containing both ketone and ester functionalities. Its classification as a tetrahydropyran derivative places it within the important family of six-membered oxygen-containing heterocycles that are fundamental to numerous biological and synthetic systems.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its multifunctional nature and synthetic versatility. The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, particularly in pharmaceutical chemistry where tetrahydropyran derivatives are valued for their biological activity profiles. The presence of both ketone and ester functionalities within the tetrahydropyran framework provides multiple sites for chemical modification and derivatization.

The compound's significance is amplified by its role in domino reaction processes, where it can participate in sequential chemical transformations to construct complex molecular architectures. Research has demonstrated that related tetrahydropyran compounds can undergo base-promoted reactions leading to pyranone derivatives and more elaborate heterocyclic systems. These reaction pathways highlight the compound's utility as a building block for medicinal chemistry applications and materials science.

Furthermore, the compound's structural features make it an important model system for studying heterocyclic chemistry principles. The tetrahydropyran ring system is ubiquitous in natural products and pharmaceutical compounds, making this compound a valuable reference compound for understanding reactivity patterns and synthetic strategies in this chemical space. Its incorporation into synthetic methodologies has contributed to the development of new reaction protocols and synthetic approaches for accessing complex molecular targets.

Current Research Landscape

The contemporary research landscape surrounding this compound is characterized by diverse applications spanning synthetic methodology development, pharmaceutical intermediates, and materials science applications. Recent patent literature indicates active research into synthetic methods for related compounds, with particular emphasis on efficient and scalable preparation routes that can support industrial applications.

Current synthetic approaches to the compound and its derivatives employ various methodological strategies, including Dieckmann condensation reactions and base-promoted cyclization processes. Research published in 2014 described methods for synthesizing related ethyl esters through multi-step sequences involving hydroxypropanoate and ethyl acrylate as starting materials, followed by condensation reactions under basic conditions. These methodologies have been optimized for industrial-scale production, reflecting the compound's commercial importance.

| Research Application | Methodology | Yield Range | Reference Year |

|---|---|---|---|

| Pharmaceutical Intermediates | Dieckmann Condensation | 70-95% | 2014-2017 |

| Domino Reaction Systems | Base-Promoted Cyclization | 85-95% | 2017 |

| Food Chemistry Analysis | Diels-Alder Synthesis | Not Specified | 1981 |

| Industrial Synthesis | Multi-step Sequences | 71.7% Overall | Recent Patents |

The compound's involvement in food chemistry research represents another significant area of contemporary investigation. Studies have identified related pyran derivatives in food volatiles, particularly in roast beef, where compounds such as methyl 3,4-dimethyl-5,6-dihydro-α-pyran-6-carboxylate have been characterized through advanced analytical techniques. This research highlights the broader relevance of pyran chemistry in understanding food flavor compounds and their formation mechanisms.

Recent advances in analytical characterization have enhanced understanding of the compound's physical and chemical properties. Modern research employs sophisticated spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, to elucidate structural features and reaction mechanisms. These analytical approaches have been crucial in confirming the identity of synthesized compounds and optimizing reaction conditions for improved yields and selectivity.

The current research trajectory suggests continued expansion of applications for this compound, particularly in areas where its unique combination of functional groups and heterocyclic structure can be leveraged for specific synthetic or analytical purposes. The compound's established commercial availability and well-characterized properties position it favorably for future research applications across multiple scientific disciplines.

Properties

IUPAC Name |

methyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGACOSKRXATSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with notable biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran structure, featuring a ketone group at the fourth position and a carboxylate ester group at the second position. Its molecular formula is , which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in inducing apoptosis through the activation of caspases. This mechanism is crucial in cellular signaling pathways associated with programmed cell death, making it a candidate for cancer treatment applications.

The compound's ability to modulate enzyme activity suggests interactions with various metabolic pathways. It may influence cellular signaling mechanisms, thereby impacting processes such as:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Enzyme Modulation : Interaction with enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Apoptotic Activity : A study demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase cascades, highlighting its potential as an anticancer agent.

- Metabolic Pathway Influence : Research indicates that this compound can influence metabolic pathways by modulating enzyme activity, which may enhance its therapeutic efficacy in various contexts.

- Structural Comparisons : Comparative studies with similar compounds reveal that this compound shares structural features with other bioactive molecules, suggesting a broader applicability in drug development.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Apoptosis Induction | Caspase Activation | Cancer Treatment |

| Enzyme Modulation | Metabolic Pathway Interaction | Therapeutic Drug Development |

| Structural Similarity | Comparison with bioactive compounds | Drug Design and Synthesis |

Scientific Research Applications

Organic Synthesis

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions:

- Formation of Heterocycles : It can be used as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals.

- Reactivity in Multi-step Synthesis : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating diverse chemical entities.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity:

- Antitumor Activity : Compounds based on this structure have been explored for their potential as anticancer agents, particularly in the development of spliceosome inhibitors .

- Pharmaceutical Development : Its derivatives are being investigated for their roles in drug formulation due to their biological properties.

Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | Alkaline conditions | 85 | |

| Lactonization | General procedure | 66 | |

| Multi-step Organic Synthesis | Various reagents | Variable |

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | Potential Use | Reference |

|---|---|---|---|

| Spliceosome Inhibitor Analog | Antitumor | Cancer therapy | |

| Bioactive Compound | Antimicrobial | Pharmaceutical applications |

Case Study 1: Antitumor Compounds

A study on the design and synthesis of antitumor compounds based on this compound highlighted its potential as a scaffold for developing new cancer therapies. The research utilized a pharmacophore model to predict biological activity, leading to the identification of several promising analogs with enhanced efficacy against cancer cell lines .

Case Study 2: Organic Synthesis Applications

In another investigation, this compound was employed as an intermediate in synthesizing complex organic molecules. The study demonstrated that utilizing this compound significantly improved yields and reduced reaction times compared to traditional methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be elucidated through comparisons with analogous compounds. Below is a detailed analysis:

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS 287193-07-1)

- Structural Difference : The ethyl ester group replaces the methyl ester at the 2-position.

- Molecular Formula : C₈H₁₂O₄ (vs. C₇H₁₀O₄ for the methyl analogue) .

- Molecular Weight : 172.18 g/mol (vs. ~158.15 g/mol for the methyl variant) .

- Applications : Widely used in research as a synthetic intermediate. Its ethyl chain may enhance lipophilicity compared to the methyl derivative, influencing solubility in organic solvents .

- Stability : Requires storage at -80°C for long-term preservation, similar to methyl esters, but with slight variations in shelf life due to ester group stability .

Methyl 4-oxotetrahydrofuran-2-carboxylate (CAS 98136-12-0)

- Structural Difference : A five-membered tetrahydrofuran ring replaces the tetrahydropyran ring.

- Similarity Score : 0.76 (indicating moderate structural overlap) .

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5)

- Structural Difference : Positional isomerism with the ester group at the 3-position instead of the 2-position.

- Similarity Score : 0.97 (high structural similarity but distinct regiochemistry) .

Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7)

- Structural Difference : Lacks the 4-oxo group and features a free carboxylic acid instead of an ester.

- Similarity Score : 0.74 .

- Functional Impact : The carboxylic acid enhances hydrophilicity and acidity (pKa ~4-5), enabling salt formation or coordination chemistry, unlike the neutral methyl ester .

Data Tables

Table 1: Key Properties of this compound and Analogues

Preparation Methods

Cyclization of Hydroxy Acid Derivatives

A common route involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic catalysis to form the tetrahydropyran ring with subsequent oxidation and esterification steps to install the ketone and methyl ester groups. This intramolecular esterification is typically acid-catalyzed and can be optimized by controlling temperature, solvent, and catalyst concentration to favor ring closure and minimize side reactions.

Esterification of Tetrahydropyranone with Dimethyl Carbonate

Another efficient method reported involves the direct reaction of tetrahydropyranone with dimethyl carbonate in the presence of a base catalyst such as triethylamine (TEA). This method facilitates the formation of the methyl ester at the 2-position while retaining the ketone functionality at the 4-position. The reaction is generally conducted under mild conditions, providing a straightforward and scalable approach.

Synthesis via Di-Keman Condensation of Hydroxypropionate and Propenoate Esters

A patented method describes a one-pot synthesis involving the reaction of hydroxypropionate with ethyl propenoate under alkaline conditions to form a diethyl pimelate intermediate, followed by a low-temperature Di-Keman condensation using a strong base (e.g., sodium ethylate or sodium hydride) to afford the target pyran carboxylic acid ester. This process is notable for its mild reaction conditions, simplicity, and relatively high yield.

| Step | Reactants | Conditions | Key Notes |

|---|---|---|---|

| 1 | Hydroxypropionate + Ethyl propenoate | Alkaline (Na2CO3, K2CO3, NaOH, or KOH), solvent THF or DMF, room temperature | Formation of 4-oxa-1,7-diethyl pimelate intermediate |

| 2 | Intermediate + Strong base (NaOEt or NaH) | Low temperature (-10 to 0 °C) | Di-Keman condensation to form 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

This method avoids extensive purification steps and reduces byproduct formation, improving overall efficiency.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 4-hydroxybutanoic acid derivatives | 4-hydroxybutanoic acid derivatives | Acid catalyst, heat | Straightforward, uses accessible materials | Requires careful control to avoid polymerization or side reactions |

| Esterification with dimethyl carbonate | Tetrahydropyranone, dimethyl carbonate | Triethylamine base, mild conditions | Mild, scalable, direct esterification | Requires pure tetrahydropyranone; moderate yields |

| One-pot Di-Keman condensation | Hydroxypropionate, ethyl propenoate | Alkaline conditions, low temperature, strong base | High yield, mild conditions, simple work-up | Requires strong base handling, low-temperature control |

Reaction Optimization and Yields

- The mole ratio of hydroxypropionate to ethyl propenoate is critical, with an optimal 1:1 ratio reported for maximal yield in the Di-Keman condensation method.

- Solvent choice impacts reaction efficiency; tetrahydrofuran (THF) and dimethylformamide (DMF) are effective solvents for the initial condensation step.

- Temperature control during the strong base addition is essential to prevent side reactions and decomposition; cryogenic temperatures (-10 to 0 °C) are recommended.

- The esterification with dimethyl carbonate proceeds efficiently under mild base catalysis, typically at ambient to slightly elevated temperatures.

Summary of Key Research Findings

- The patented one-pot method combining hydroxypropionate and ethyl propenoate under alkaline conditions followed by Di-Keman condensation provides a practical, high-yield route with simplified purification.

- Direct esterification of tetrahydropyranone with dimethyl carbonate in the presence of triethylamine offers a mild and scalable alternative, suitable for industrial applications.

- Cyclization routes starting from hydroxy acid derivatives remain foundational but require precise control to avoid side reactions and achieve high purity.

Data Table: Physical and Chemical Properties Relevant to Preparation

Q & A

Q. What are the standard synthetic routes for Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate in laboratory settings?

- Methodological Answer : The compound is synthesized via esterification or cyclization reactions. A common approach involves reacting tetrahydro-2H-pyran-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. For example, ethyl oxalate derivatives of tetrahydro-2H-pyran intermediates can be prepared using ethyl chloro-oxoacetate and triethylamine in THF, followed by column chromatography for purification . Key Conditions :

| Reagent | Solvent | Catalyst | Yield |

|---|---|---|---|

| Ethyl chloro-oxoacetate | THF | DMAP, Triethylamine | 84% |

Q. How is this compound characterized?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm ester and carbonyl groups (δ ~3.6–3.8 ppm for OCH₃; δ ~170–175 ppm for C=O in ¹³C NMR) .

- Chromatography : GC-MS for purity assessment (molecular ion peak at m/z 144.2) .

- Physical Properties : Melting point (54°C), boiling point (183°C), and density (1.067 g/cm³) are critical for validation .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., 15% EtOAc in pentane) resolves impurities .

- Recrystallization : Ethanol or hexane/CH₂Cl₂ mixtures yield high-purity crystals .

Advanced Research Questions

Q. How do computational tools enhance retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. For example, retrosynthesis of 4-methyltetrahydro-2H-pyran derivatives employs halogenation or oxidation templates to identify optimal precursors . Example Workflow :

Input target structure into AI tool.

Filter reactions by yield (>70%) and catalyst compatibility.

Validate predicted routes experimentally (e.g., photochemical cyclization ).

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Strategies include:

- DSC Analysis : Differentiates polymorphs via endothermic peaks.

- Repetitive Recrystallization : Use solvents with varying polarities (e.g., ethanol vs. hexane) to isolate stable forms .

- Cross-Validation : Compare IR spectra (e.g., C=O stretch at ~1730 cm⁻¹) with literature .

Q. What strategies optimize stereochemical outcomes in derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL to control asymmetric induction during cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve diastereoselectivity in ring-closing reactions.

Case Study : Synthesis of cis-isomers from tetrahydroquinoline precursors achieved 73% yield using AlCl₃ in 1,2-dichlorobenzene .

Q. How does the compound react under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : KMnO₄ in acidic conditions converts the oxo group to a carboxylic acid derivative.

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without ester cleavage .

Reactivity Table :

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | 60–70% |

| Reduction | NaBH₄/MeOH | Alcohol | 85% |

Data Contradiction Analysis

Q. Why do different sources report varying molecular weights (e.g., 144.2 vs. 144.17)?

- Methodological Answer : Minor variations arise from isotopic distribution or rounding conventions. Validate via high-resolution mass spectrometry (HRMS) to confirm exact mass (theoretical m/z 144.17 for C₇H₁₀O₃). Cross-reference with PubChem or ECHA entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.